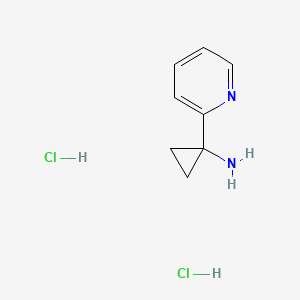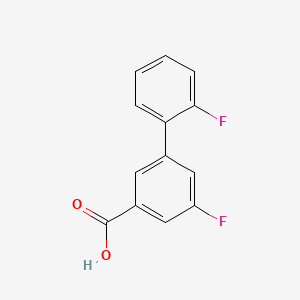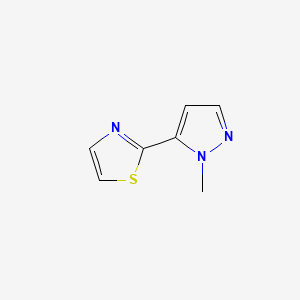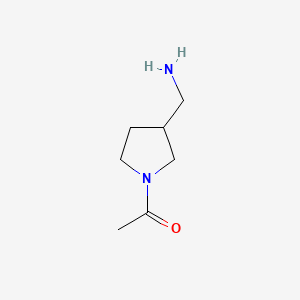
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone is a compound that features a pyrrolidine ring with an aminomethyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with an appropriate aminomethylating agent. One common method is the reductive amination of pyrrolidine with formaldehyde and a reducing agent such as sodium cyanoborohydride . The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural stability and can enhance the binding affinity of the compound to its targets.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor to many derivatives.
2-(Aminomethyl)pyrrolidine: A compound with a similar structure but different substitution pattern.
N-(2,4,5-Trichlorophenyl)-3-aminomethyl-1-pyrrolidineacetamide: A derivative with additional functional groups that can alter its chemical properties.
Uniqueness
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAUUMCYJKZGPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731412 |
Source


|
| Record name | 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251055-48-7 |
Source


|
| Record name | 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

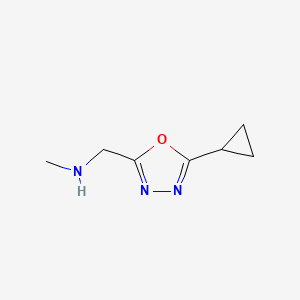
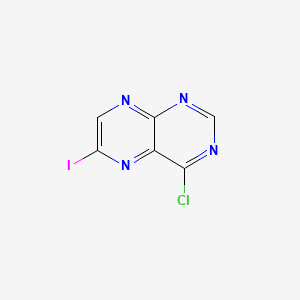
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)
![2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577781.png)

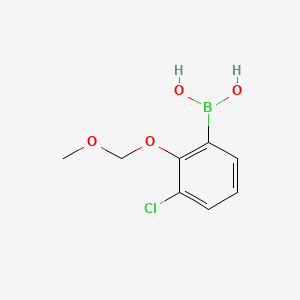
![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)
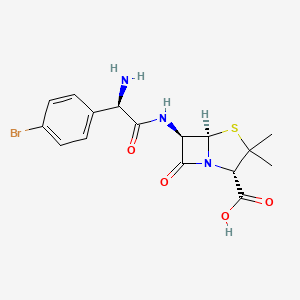
![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)

